4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid
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Overview
Description
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid is a complex organic compound that features both benzyl and naphthoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-2-hydroxybenzyl derivatives with 1-hydroxy-2-naphthoic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthoic acid moieties
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-hydroxybenzoic acid
- 5-Acetyl-2-hydroxybenzyl acetate
- 1-(5-Acetyl-2-hydroxybenzyl)piperidinium
Uniqueness
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid is unique due to its combined benzyl and naphthoic acid structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16O5 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[(5-acetyl-2-hydroxyphenyl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16O5/c1-11(21)12-6-7-18(22)14(8-12)9-13-10-17(20(24)25)19(23)16-5-3-2-4-15(13)16/h2-8,10,22-23H,9H2,1H3,(H,24,25) |
InChI Key |
XCFNFFKMJVRJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
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